Prostephanaberrine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Prostephanaberrine is primarily obtained through natural extraction methods. The extraction process involves solvent extraction from the fresh fruit of Stephania japonica, followed by purification using crystallization or column chromatography . The solvents commonly used include chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is mainly produced for research purposes through the extraction and purification processes mentioned above .
Chemical Reactions Analysis
Types of Reactions: Prostephanaberrine undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Prostephanaberrine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Prostephanaberrine involves its interaction with specific molecular targets and pathways. As an alkaloid, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through binding to specific proteins and altering their function .
Comparison with Similar Compounds
Prostephanaberrine is unique among isoquinoline derivatives due to its specific structural features and bioactive properties. Similar compounds include:
Stepharine: Another alkaloid from Stephania japonica with similar structural features.
Berberine: An isoquinoline alkaloid with well-documented antimicrobial and anticancer properties.
Palmatine: Another isoquinoline derivative with various biological activities.
Properties
IUPAC Name |
(1R,11S,13S)-11-hydroxy-15-methoxy-20-methyl-5,7-dioxa-20-azapentacyclo[11.4.3.01,13.02,10.04,8]icosa-2,4(8),9,15-tetraen-14-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-20-6-5-18-4-3-14(23-2)17(22)19(18,20)9-13(21)11-7-15-16(8-12(11)18)25-10-24-15/h3,7-8,13,21H,4-6,9-10H2,1-2H3/t13-,18+,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTBFIOTWHPFTG-MJXNMMHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C1(CC(C4=CC5=C(C=C42)OCO5)O)C(=O)C(=CC3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23[C@@]1(C[C@@H](C4=CC5=C(C=C42)OCO5)O)C(=O)C(=CC3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40909629 | |
Record name | 6-Hydroxy-3-methoxy-14-methyl-5,6-dihydro-9H-4a,11b-(epiminoethano)phenanthro[2,3-d][1,3]dioxol-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40909629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105608-27-3 | |
Record name | Prostephanaberrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105608273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Hydroxy-3-methoxy-14-methyl-5,6-dihydro-9H-4a,11b-(epiminoethano)phenanthro[2,3-d][1,3]dioxol-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40909629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Prostephanaberrine?
A1: Unfortunately, the abstract [] does not provide the molecular formula or weight of this compound. To obtain this information, you would need to refer to the full publication.
Q2: What spectroscopic data was used to characterize the structure of this compound?
A2: The abstract [] does not specify which spectroscopic techniques were employed to determine the structure of this compound. The full paper would likely detail the use of techniques like NMR spectroscopy, mass spectrometry, and possibly IR spectroscopy.
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